6-(3-Fluoropiperidin-1-yl)pyridin-3-amine
Overview
Description
6-(3-Fluoropiperidin-1-yl)pyridin-3-amine is a chemical compound characterized by its unique structure, which includes a fluorine atom attached to a piperidine ring, and an amine group attached to a pyridine ring
Mechanism of Action
Target of Action
Similar compounds have been found to target neurofibrillary tangles (nfts) made up of aggregated tau protein, which are identified as the pathologic hallmark of several neurodegenerative diseases including alzheimer’s disease .
Mode of Action
It is known that similar compounds exhibit high specificity and selectivity for binding to their targets . This interaction could lead to changes in the target’s function, potentially influencing the progression of neurodegenerative diseases.
Pharmacokinetics
6-(3-Fluoropiperidin-1-yl)pyridin-3-amine exhibits suitable physicochemical properties and in vivo pharmacokinetics . .
Biochemical Analysis
Biochemical Properties
6-(3-Fluoropiperidin-1-yl)pyridin-3-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with aromatic amines, which are a class of compounds that include many biologically active molecules . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity and specificity towards its targets.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of hydroxyl radicals, which play a crucial role in oxidative stress and cellular damage . Additionally, the compound’s interaction with cell signaling pathways can lead to alterations in gene expression, impacting cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. For instance, it has been shown to interact with hydroxyl radicals, leading to a reduction in their overall rate constant . This interaction can result in changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound has a half-life of approximately 1.551 days when exposed to hydroxyl radicals . This stability allows for prolonged interactions with cellular components, leading to sustained biochemical effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At higher doses, toxic or adverse effects may be observed. For example, high doses of the compound can lead to oxidative stress and cellular damage due to the excessive interaction with hydroxyl radicals .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s interaction with aromatic amines suggests its involvement in metabolic pathways that include the biotransformation of these compounds . This interaction can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s hydrophobic nature allows it to interact with lipid membranes, facilitating its transport across cellular barriers .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization signals ensure that the compound reaches its intended site of action, where it can exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Fluoropiperidin-1-yl)pyridin-3-amine typically involves multiple steps, starting with the preparation of the piperidine ring. One common method includes the fluorination of piperidine to introduce the fluorine atom at the 3-position. Subsequently, the pyridine ring is constructed, and the amine group is introduced at the 3-position of the pyridine ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-(3-Fluoropiperidin-1-yl)pyridin-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: The compound can be oxidized to form pyridine-N-oxide derivatives.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 6-(3-Fluoropiperidin-1-yl)pyridin-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential as a ligand for various receptors. Its interaction with biological targets can provide insights into receptor-ligand binding mechanisms.
Medicine: In the field of medicine, this compound has shown promise as a potential therapeutic agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Comparison with Similar Compounds
6-(3-Fluoropiperidin-1-yl)pyridin-3-amine is structurally similar to other fluorinated piperidine derivatives, such as 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole.
Other compounds with similar structures include 4-[(4-fluoropiperidin-1-yl)methyl]phenol and (1-Benzyl-4-fluoropiperidin-3-yl)methanol.
Uniqueness: What sets this compound apart from similar compounds is its specific arrangement of functional groups, which allows for unique interactions with biological targets and chemical reactivity
Properties
IUPAC Name |
6-(3-fluoropiperidin-1-yl)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3/c11-8-2-1-5-14(7-8)10-4-3-9(12)6-13-10/h3-4,6,8H,1-2,5,7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEKEQFIPJBROO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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